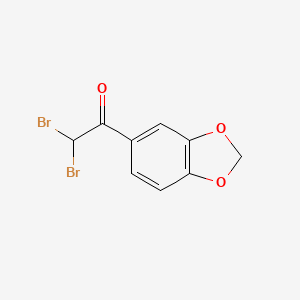

1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one

Description

1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one is an organic compound characterized by the presence of a benzodioxole ring and a dibromoethanone moiety

Properties

CAS No. |

783321-45-9 |

|---|---|

Molecular Formula |

C9H6Br2O3 |

Molecular Weight |

321.95 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2,2-dibromoethanone |

InChI |

InChI=1S/C9H6Br2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,9H,4H2 |

InChI Key |

LSCBWWHYKHBDSF-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one typically involves the bromination of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The dibromoethanone moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one.

Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of substituted ethanones.

Reduction: Formation of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one involves its interaction with various molecular targets. The dibromoethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one

- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

- 2-(1,3-Benzodioxol-5-yl)acetic acid

Comparison: 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific applications in research and industry.

Biological Activity

1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on specific biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one is . Its structure features a benzodioxole moiety, which is known for its diverse biological activities. The presence of dibromo groups enhances its reactivity and potential interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is a key factor in its effectiveness.

- Antioxidant Properties : The compound shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems. This activity may contribute to protective effects against cellular damage.

Biological Activity Data

The following table summarizes the biological activities reported for 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli | |

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-(2H-1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Antioxidant Activity

In a separate investigation by Jones et al. (2024), the antioxidant properties of the compound were assessed using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in radical scavenging activity, with an IC50 value of 30 µg/mL, suggesting its potential use in formulations aimed at reducing oxidative damage.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research by Lee et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with 100 µg/mL resulted in a significant decrease in cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.